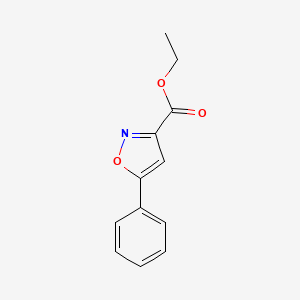

Ethyl 5-phenylisoxazole-3-carboxylate

Description

Significance of Heterocyclic Compounds in Modern Chemical Research

Heterocyclic compounds, cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to modern chemical research. openaccessjournals.com These compounds, which often include nitrogen, oxygen, or sulfur, form the structural basis for a vast number of natural products, pharmaceuticals, and advanced materials. openaccessjournals.commsesupplies.com Over half of all known organic compounds are classified as heterocyclic, highlighting their prevalence and importance. msesupplies.com Their significance is particularly pronounced in medicinal chemistry, where it is estimated that approximately 85% of all biologically active substances contain a heterocyclic system. msesupplies.comijnrd.org

The presence of heteroatoms imparts unique chemical and physical properties to these molecules, influencing factors such as solubility, lipophilicity, and their ability to engage in specific biological interactions like hydrogen bonding. msesupplies.comnih.gov This structural and functional versatility allows chemists to design and synthesize novel compounds with tailored properties for a wide array of applications. openaccessjournals.commsesupplies.com In addition to their critical role in drug discovery and development, heterocyclic compounds are integral to materials science, finding use in the creation of dyes, polymers, agrochemicals, organic conductors, and photovoltaic cells. openaccessjournals.commsesupplies.com

Overview of Isoxazole (B147169) Core Structure and Derivatives in Synthesis

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. nih.govwikipedia.org This structural motif is a key building block in organic synthesis and is present in numerous compounds with significant biological and pharmacological activities. nih.govnih.gov The isoxazole core can be substituted at various positions, leading to a diverse family of derivatives with a wide spectrum of properties. nih.gov

Isoxazole derivatives are valuable intermediates in organic synthesis, convertible into other important functional groups such as β-hydroxy ketones and γ-amino alcohols. nih.gov The isoxazole ring itself is found in a number of commercial drugs, including the antibiotic sulfamethoxazole, the COX-2 inhibitor valdecoxib, and the immunosuppressive agent leflunomide. wikipedia.orgrsc.orgnih.gov The ability of the isoxazole nitrogen to act as a hydrogen bond acceptor and the ring's capacity for π-π stacking interactions contribute to its utility as a pharmacophore in drug design. nih.gov

Historical Development of Isoxazole Synthesis Methodologies

The chemistry of isoxazoles dates back to 1903, with the first synthesis accomplished by Claisen. nih.gov Since then, a multitude of synthetic methods have been developed. The most prominent and widely used method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile). nih.govrsc.orgtandfonline.comresearchgate.net This reaction is highly efficient and regioselective, typically yielding 3,5-disubstituted isoxazoles. mdpi.comorganic-chemistry.org

Nitrile oxides are unstable and usually generated in situ from precursors like aldoximes or α-nitroketones using various reagents. nih.govresearchgate.net Over the years, research has focused on developing milder, more efficient, and environmentally friendly conditions for this transformation, including the use of catalysts like copper(I), and performing reactions under solvent-free or aqueous conditions. nih.govresearchgate.netorganic-chemistry.org Other synthetic strategies include the reaction of hydroxylamine (B1172632) with 1,3-diketones or α,β-unsaturated ketones. wikipedia.orgresearchgate.net These varied methodologies provide chemists with versatile tools to access a wide range of substituted isoxazoles for further study and application. organic-chemistry.orgmdpi.com

Research Scope and Focus on Ethyl 5-phenylisoxazole-3-carboxylate

This article focuses specifically on the chemical compound This compound . It is an isoxazole derivative characterized by a phenyl group at the 5-position and an ethyl carboxylate group at the 3-position. This compound serves as a valuable intermediate in the synthesis of more complex molecules, including various drug-like compounds and potential xanthine (B1682287) oxidase inhibitors. researchgate.netnih.gov

The structural properties of this compound have been characterized using techniques such as single-crystal X-ray diffraction. researchgate.net Studies have revealed that the molecule is nearly planar, with the phenyl and isoxazole rings being almost coplanar. researchgate.net The synthesis of this specific isomer is typically achieved through the 1,3-dipolar cycloaddition of benzonitrile (B105546) oxide with ethyl propiolate. The following sections will provide a more detailed exploration of its synthesis, properties, and applications within the field of advanced organic synthesis.

Compound Data

Below are interactive tables detailing the properties and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₁₁NO₃ | researchgate.net |

| Molecular Weight | 217.22 g/mol | echemi.com |

| Melting Point | 325–327 K (52-54 °C) | researchgate.net |

| Appearance | Colourless crystals | researchgate.net |

| CAS Number | 7063-99-2 | echemi.com |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Source(s) |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.80 (m, 2H), 7.50 (m, 3H), 6.92 (s, 1H), 4.47 (q, 2H), 1.44 (t, 3H) | researchgate.net |

| ¹³C NMR (CDCl₃) | δ 171.66, 159.98, 156.96, 130.76, 129.11, 126.61, 125.89, 99.92, 62.18, 14.15 | researchgate.net |

Propriétés

IUPAC Name |

ethyl 5-phenyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-15-12(14)10-8-11(16-13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSUXKYCDKKYGKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341215 | |

| Record name | ethyl 5-phenylisoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7063-99-2 | |

| Record name | Ethyl 5-phenylisoxazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7063-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 5-phenylisoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of Ethyl 5 Phenylisoxazole 3 Carboxylate

General Reactivity of Isoxazole (B147169) Ring Systems

The isoxazole ring is an aromatic five-membered heterocycle containing adjacent oxygen and nitrogen atoms. While it possesses aromatic stability, the defining feature of its reactivity is the inherent weakness of the nitrogen-oxygen (N-O) bond. researchgate.netwikipedia.org This bond is susceptible to cleavage under various conditions, including reductive, basic, or photochemical environments. researchgate.net This characteristic makes isoxazoles versatile synthetic intermediates, as the stable ring allows for modifications of its substituents, yet it can be readily opened when required. researchgate.net

The cleavage of the N-O bond is a key transformation, converting the heterocyclic system into various open-chain, difunctionalized compounds. researchgate.net For instance, reductive cleavage can lead to the formation of β-aminoenones, γ-amino alcohols, or β-hydroxy ketones, depending on the specific reagents and reaction conditions employed. researchgate.netbeilstein-journals.orgnih.gov Common methods for achieving this reductive cleavage include catalytic hydrogenolysis (e.g., with Raney Nickel), or the use of reagents like lithium aluminum hydride (LiAlH₄) or samarium(II) iodide (SmI₂). beilstein-journals.orgnih.gov Deprotonation at certain positions can also trigger ring-opening; for example, deprotonation at the C3 position of an isoxazole ring can lead to the spontaneous cleavage of the O-N bond. nsf.gov This inherent reactivity stemming from the labile N-O bond is a central theme in the chemistry of isoxazole derivatives.

Reactions of the Ester Moiety

The ethyl carboxylate group at the 3-position of the isoxazole ring undergoes reactions typical of aliphatic esters, largely independent of the heterocyclic core under appropriate conditions.

Ethyl 5-phenylisoxazole-3-carboxylate can be converted to its corresponding carboxylic acid, 5-phenylisoxazole-3-carboxylic acid, through hydrolysis. This is a standard ester-to-acid transformation that can be accomplished under acidic or basic conditions. For example, analogous ethyl isoxazolecarboxylate compounds have been successfully hydrolyzed using strong acids like aqueous sulfuric acid. google.com The process involves the nucleophilic attack of water on the ester's carbonyl carbon, followed by the elimination of ethanol (B145695). The resulting 5-phenylisoxazole-3-carboxylic acid is a stable, solid compound. nih.govsigmaaldrich.com

Table 1: Physicochemical Properties of 5-Phenylisoxazole-3-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₃ | sigmaaldrich.com |

| Molar Mass | 189.17 g/mol | sigmaaldrich.com |

| Melting Point | 160-164 °C | sigmaaldrich.com |

| Appearance | White Crystalline Solid |

The ester moiety readily reacts with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to yield the corresponding carbohydrazide (B1668358) (also known as an acid hydrazide). In this reaction, the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the substitution of the ethoxy group (-OCH₂CH₃) with a hydrazinyl group (-NHNH₂), forming 5-phenylisoxazole-3-carbohydrazide (B1588772) and releasing ethanol as a byproduct. This transformation is a common and efficient method for preparing hydrazides from their corresponding esters. asianpubs.orgnih.govnih.gov The reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a solvent like ethanol. asianpubs.orgnih.gov

Photochemical Transformations

The isoxazole ring exhibits significant photochemical activity, primarily driven by the weakness of the N-O bond. Upon irradiation with ultraviolet (UV) light, this compound can undergo profound structural rearrangements.

A well-documented photochemical reaction of isoxazoles is their isomerization to the corresponding oxazole (B20620) derivatives. wikipedia.orgnih.govnih.gov This transformation is initiated by the absorption of UV light (typically in the 200–330 nm range), which promotes the homolytic cleavage of the weak N-O bond. nih.gov This cleavage results in the formation of a highly reactive acyl azirine intermediate. wikipedia.orgnih.gov This three-membered ring intermediate is unstable and subsequently rearranges to form the thermodynamically more stable oxazole ring system. researchgate.netresearchgate.net This process effectively swaps the positions of the oxygen and nitrogen atoms within the heterocyclic ring. The development of continuous flow photochemical reactors has made this a practical and scalable method for converting a wide variety of isoxazoles into their oxazole counterparts in high yields. nih.govnih.gov

Theoretical and mechanistic studies have provided a deeper understanding of the isoxazole-to-oxazole photoisomerization process. nih.govacs.orgacs.org Upon absorbing a photon, the isoxazole molecule is promoted to an electronically excited state (e.g., the S₁ state). acs.orgrsc.org From this excited state, the molecule must return to the ground electronic state (S₀) to form the final product. The transition between these potential energy surfaces does not happen arbitrarily; it often occurs at specific points of degeneracy known as conical intersections (CIs). acs.orgacs.org

A conical intersection provides an extremely efficient, radiationless pathway for the molecule to funnel from the excited state back to the ground state. acs.orgacs.org For the isoxazole isomerization, theoretical models show that after the initial photoexcitation and N-O bond cleavage, the molecule can proceed through a conical intersection to reach the ground state potential energy surface. acs.org From this point on the ground state surface, the molecule can relax either back to the starting isoxazole or forward to the rearranged oxazole product. acs.org

Computational studies have explored several possible mechanistic pathways, including a direct path and stepwise paths involving intermediates like nitrile ylides. nih.govacs.org The direct mechanism, where the ring permutes via a conical intersection, is suggested to be highly favorable. nih.govacs.org Nonadiabatic molecular dynamics simulations confirm that upon photoexcitation, the N-O bond breaks on an ultrafast timescale (femtoseconds), leading to relaxation back to the ground state where the azirine and subsequent oxazole products are formed. rsc.orgacs.org

Role of Nitrile Ylide Intermediates

The isoxazole ring can be considered a masked precursor to various reactive intermediates. One significant transformation is its conversion into a nitrile ylide, a highly reactive 1,3-dipole. Nitrile ylides are valuable intermediates in the synthesis of nitrogen-containing heterocycles through [3+2] cycloaddition reactions. synhet.com

While direct photochemical or thermal conversion of this compound specifically into a nitrile ylide is not extensively detailed, the photochemical ring-opening of isoxazoles to form α,β-unsaturated ketones often proceeds through an initial N-O bond cleavage, which can lead to intermediates with similar reactivity patterns to nitrile ylides. For instance, the photochemical rearrangement of 3,5-diaryl-isoxazoles is known to involve nitrile ylide-like intermediates. These transient species can be trapped by various dipolarophiles to afford new heterocyclic systems. The general mechanism involves the cleavage of the weak N-O bond, followed by rearrangement to an azirine intermediate, which upon further irradiation, opens to the nitrile ylide. This ylide can then undergo electrocyclization or react with other molecules present in the reaction medium.

The presence of the electron-withdrawing ethyl carboxylate group at the 3-position and the phenyl group at the 5-position influences the stability and reactivity of the potential nitrile ylide intermediate. These substituents affect the electronic distribution within the 1,3-dipole, guiding its subsequent reactions.

Lithiation and Subsequent Reactions

The isoxazole ring can be deprotonated at the C-4 position using strong bases, creating a nucleophilic center that can be exploited for the introduction of various substituents. This reactivity is particularly pronounced in isoxazoles bearing electron-withdrawing groups.

The proton at the 4-position of the isoxazole ring in this compound is acidic due to the inductive effects of the adjacent ring oxygen and nitrogen atoms, as well as the resonance-withdrawing effect of the 3-carboxylate group. Treatment of the parent isoxazole with a strong, non-nucleophilic base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (typically -78 °C) in an inert solvent like tetrahydrofuran (THF), results in the regioselective deprotonation at the C-4 position. This reaction generates a stable 4-lithio derivative. Studies on analogous systems, such as 3-phenyl-5-alkoxyisoxazoles, have shown that lithiation occurs exclusively at the 4-position. synquestlabs.com This intermediate is a powerful nucleophile for the formation of new carbon-carbon and carbon-heteroatom bonds.

Table 1: Lithiation of this compound

| Reactant | Reagent | Product | Position of Lithiation |

|---|---|---|---|

| This compound | n-Butyllithium (n-BuLi) or LDA | Ethyl 4-lithio-5-phenylisoxazole-3-carboxylate | C-4 |

The 4-lithio derivative generated in situ is a versatile intermediate for introducing a carboxylic acid group. This is achieved by quenching the organolithium species with an electrophilic source of carbon, most commonly carbon dioxide (CO2), often in its solid form (dry ice). The highly nucleophilic carbon at the 4-position attacks the electrophilic carbon of CO2. Subsequent acidic workup protonates the resulting carboxylate salt to yield the corresponding 4-carboxylic acid. This reaction provides a direct route to ethyl 5-phenylisoxazole-3,4-dicarboxylate, a highly functionalized heterocyclic compound that can serve as a building block for more complex molecules.

Similarly, the 4-lithio intermediate can be trapped with an electrophilic iodine source to introduce an iodine atom at the 4-position. A common and effective reagent for this transformation is molecular iodine (I2). The reaction involves the addition of a solution of iodine in a suitable solvent (e.g., THF) to the cold solution of the 4-lithio derivative. This electrophilic quench is typically rapid and high-yielding. The resulting product, ethyl 4-iodo-5-phenylisoxazole-3-carboxylate, is a valuable intermediate for further synthetic modifications, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of substituents at the C-4 position.

Table 2: Reactions of Ethyl 4-lithio-5-phenylisoxazole-3-carboxylate

| Intermediate | Electrophile | Reaction | Product |

|---|---|---|---|

| Ethyl 4-lithio-5-phenylisoxazole-3-carboxylate | Carbon Dioxide (CO2) | Carboxylation | Diethyl 5-phenylisoxazole-3,4-dicarboxylate |

| Ethyl 4-lithio-5-phenylisoxazole-3-carboxylate | Iodine (I2) | Iodination | Ethyl 4-iodo-5-phenylisoxazole-3-carboxylate |

Ring-Opening Reactions and Recyclization

A key aspect of isoxazole chemistry is the susceptibility of the ring to cleavage, which transforms the heterocycle into a versatile acyclic intermediate that can be used to synthesize other carbo- and heterocyclic systems.

The N-O bond in the isoxazole ring is the weakest bond and is prone to cleavage under various conditions, most notably reductive conditions. Catalytic hydrogenation is a common method to induce this ring opening. For example, treatment of isoxazole derivatives with hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) leads to the reductive cleavage of the N-O bond. This process typically yields an enaminone intermediate. In the case of this compound, this reaction would be expected to produce an acyclic β-enamino-β-ketoester. These intermediates are highly valuable in synthesis as they contain multiple functional groups that can be selectively manipulated. For instance, they can be hydrolyzed to yield 1,3-dicarbonyl compounds or can undergo cyclization reactions to form different heterocyclic rings, such as pyrimidines or pyrazoles, upon treatment with appropriate reagents. This ring-opening strategy underscores the utility of isoxazoles as stable precursors for synthetically versatile acyclic building blocks.

Generation of Vinyl Nitrene Intermediates

The photochemical transformation of isoxazoles is believed to proceed through the formation of a transient vinyl nitrene intermediate. This process is initiated by the cleavage of the weakest bond within the isoxazole ring, the N-O bond. In a study on a closely related compound, methyl 4-chloro-5-phenylisoxazole-3-carboxylate, it was proposed that the primary photoproduct is indeed a vinyl nitrene. Although this species has not been experimentally isolated or detected directly, it is considered a crucial intermediate that rapidly rearranges into more stable products.

Irradiation of isoxazole derivatives at cryogenic temperatures has been shown to yield ketenimines. The formation of these products is theorized to occur through the intersystem crossing of an unstable triplet vinyl nitrene intermediate. mdpi.com While direct evidence for the generation of a vinyl nitrene from this compound is not explicitly detailed in the available literature, the established photochemical behavior of similar isoxazole systems strongly supports its formation as a key reactive intermediate. mdpi.com

Rearrangement to 2H-Azirines

One of the significant transformations of isoxazoles is their rearrangement into 2H-azirines. This isomerization can be initiated thermally, photochemically, or through catalysis and serves as a robust method for the synthesis of 2H-azirine-2-carboxylic acid derivatives. beilstein-journals.orgbeilstein-journals.org For instance, the catalytic isomerization of 5-chloroisoxazoles to generate azirine-2-carbonyl chlorides is a well-established method. beilstein-journals.orgbeilstein-journals.org

This rearrangement has been effectively achieved using various catalysts, as detailed in the table below.

| Catalyst | Substrate Example | Product Type | Reference |

| Rh₂(Piv)₄ | Methyl 5-methoxy-3-phenylisoxazole-4-carboxylate | 2H-Azirine-2,2-dicarboxylic acid derivative | beilstein-journals.org |

| FeCl₂ | 3-Aryl-5-chloroisoxazoles | 2H-Azirine-2-carbonyl chlorides | beilstein-journals.orgnih.gov |

The mechanism for the iron(II) chloride-catalyzed isomerization is proposed to involve the formation of an isoxazole-Fe complex. This complexation facilitates the cleavage of the N-O bond, followed by a 1,3-cyclization to form the 2H-azirine ring. beilstein-journals.org This methodology has been successfully applied to a range of 3-aryl-5-chloroisoxazoles, which isomerize at room temperature in acetonitrile. beilstein-journals.orgbeilstein-journals.org Given these precedents, it is highly probable that this compound can undergo a similar rearrangement to yield the corresponding 2H-azirine derivative under appropriate catalytic conditions.

Electrophilic Substitution on the Isoxazole Ring

The isoxazole ring can undergo electrophilic substitution reactions, although the specific conditions and regioselectivity are influenced by the substituents on the ring. The nitration of 5-phenylisoxazole has been studied, providing insight into the reactivity of this heterocyclic system. clockss.org

Treatment of 5-phenylisoxazole with a mixture of nitric acid and sulfuric acid (HNO₃-H₂SO₄) results in the substitution at the C4 position of the isoxazole ring. clockss.org This indicates that the C4 position is the most nucleophilic site for electrophilic attack.

Reaction Details for Nitration of 5-Phenylisoxazole

| Reactant | Reagents | Main Product | Yield | Reference |

| 5-Phenylisoxazole | HNO₃-H₂SO₄ | 4-Nitro-5-phenylisoxazole | 32% | clockss.org |

| 5-Phenylisoxazole | HNO₃ in Acetic Anhydride | 4-Nitro-5-phenylisoxazole | Not specified | clockss.orgresearchgate.net |

In the case of this compound, the electron-withdrawing nature of the ethyl carboxylate group at the C3 position is expected to deactivate the ring towards electrophilic attack. However, based on the directing effects observed in similar systems, any electrophilic substitution would still be strongly favored to occur at the C4 position. The phenyl group at C5 and the carboxylate group at C3 would both direct an incoming electrophile to this position. Therefore, reactions such as nitration or halogenation on this compound would be predicted to yield the corresponding 4-substituted derivative.

Spectroscopic and Crystallographic Characterization of Ethyl 5 Phenylisoxazole 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of Ethyl 5-phenylisoxazole-3-carboxylate was recorded on a 500 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). The spectrum displays distinct signals corresponding to the different types of protons present in the molecule.

The aromatic protons of the phenyl ring appear as a multiplet in the range of δ 7.50-7.80 ppm, integrating to five protons. A characteristic singlet is observed at δ 6.92 ppm, which is attributed to the proton at the 4-position of the isoxazole (B147169) ring. The ethyl ester group gives rise to a quartet at δ 4.47 ppm, corresponding to the methylene (B1212753) (-CH₂) protons, and a triplet at δ 1.45 ppm for the methyl (-CH₃) protons. youtube.com

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 7.80 | Multiplet | 2H | Phenyl protons |

| 7.50 | Multiplet | 3H | Phenyl protons |

| 6.92 | Singlet | 1H | Isoxazole-H4 |

| 4.47 | Quartet | 2H | -OCH₂CH₃ |

| 1.45 | Triplet | 3H | -OCH₂CH₃ |

Solvent: CDCl₃, Frequency: 500 MHz

The ¹³C NMR spectrum, also recorded in CDCl₃ at 500 MHz, provides insight into the carbon skeleton of the molecule. The spectrum shows ten distinct carbon signals, consistent with the molecular structure of this compound.

The carbonyl carbon of the ester group is observed at δ 171.66 ppm. The carbons of the isoxazole ring appear at δ 159.98 (C3), 156.96 (C5), and 99.92 (C4) ppm. The phenyl ring carbons resonate in the aromatic region, with signals at δ 130.76, 129.11, 126.61, and 125.89 ppm. The ethyl group carbons are found at δ 62.18 (-OCH₂) and 14.15 (-CH₃) ppm. youtube.com

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| 171.66 | C=O (Ester) |

| 159.98 | Isoxazole-C3 |

| 156.96 | Isoxazole-C5 |

| 130.76 | Phenyl-C |

| 129.11 | Phenyl-C |

| 126.61 | Phenyl-C |

| 125.89 | Phenyl-C |

| 99.92 | Isoxazole-C4 |

| 62.18 | -OCH₂CH₃ |

| 14.15 | -OCH₂CH₃ |

Solvent: CDCl₃, Frequency: 500 MHz

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. While a specific experimental spectrum for this compound is not detailed in the available literature, the expected characteristic absorption bands can be predicted based on its structure.

Key expected absorptions include a strong band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester group. The C=N stretching of the isoxazole ring would likely appear in the 1600-1650 cm⁻¹ region. Aromatic C=C stretching vibrations are expected between 1450 and 1600 cm⁻¹. The C-O stretching of the ester and the N-O stretching of the isoxazole ring would be found in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₁₂H₁₁NO₃, with a monoisotopic mass of 217.0739 g/mol . epa.gov

Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for the analysis of complex mixtures and for the confirmation of the purity of a synthesized compound. Although no specific LCMS studies on this compound are detailed in the provided search results, it would be the method of choice for analyzing the compound in various matrices, providing retention time and mass spectral data simultaneously.

MALDI-TOF-MS

While detailed experimental data from Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) for this compound is not extensively documented in the reviewed literature, the fundamental mass information is established. The compound has a molecular formula of C₁₂H₁₁NO₃, corresponding to an average mass of 217.224 g/mol and a monoisotopic mass of 217.073893 g/mol . epa.gov

X-ray Crystallography

The molecular structure of this compound has been determined through single-crystal X-ray diffraction. researchgate.netnih.gov The compound crystallizes in the monoclinic system with the space group P2₁/c. nih.gov The analysis reveals that the molecule is nearly planar. researchgate.netnih.gov The crystal data and details of the structure refinement are summarized in the table below.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₁NO₃ |

| Formula Weight | 217.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.1852 (3) |

| b (Å) | 5.5866 (1) |

| c (Å) | 15.6589 (4) |

| β (°) | 100.252 (1) |

| V (ų) | 1049.29 (4) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation type | Mo Kα |

| μ (mm⁻¹) | 0.10 |

| R-factor (R[F² > 2σ(F²)]) | 0.046 |

| wR(F²) | 0.119 |

The molecular structure of this compound consists of three main units: a phenyl ring, an isoxazole ring, and an ester group. researchgate.net These units are arranged in a nearly coplanar fashion. researchgate.netnih.gov The planarity is evidenced by the very small dihedral angle of 0.5 (1)° between the phenyl and isoxazole rings. researchgate.netnih.govnih.gov

The ester moiety adopts an extended conformation and is almost coplanar with the attached isoxazole ring. researchgate.netnih.gov This is confirmed by key torsion angles, including O2—C10—C9—N1 at -172.86 (18)° and C5—C6—C7—O1 at 0.1 (3)°. researchgate.netnih.gov

The crystal structure is stabilized by a network of weak intermolecular interactions. researchgate.net Molecules are organized into layers that lie parallel to the (10-3) crystallographic plane. researchgate.netnih.govnih.gov These layers are formed through specific hydrogen bonding patterns. nih.gov

In the crystal lattice, molecules are linked into inversion dimers through pairs of C—H⋯O hydrogen bonds. researchgate.netnih.govnih.gov These interactions consistently involve the same acceptor atom, forming two R₂¹(7) ring motifs. researchgate.netnih.govnih.gov The geometry of these hydrogen bonds is detailed in the table below.

Table 2: Hydrogen Bond Geometry (Å, °)

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |

|---|---|---|---|---|

| C1—H1⋯O2ⁱ | 0.93 | 2.52 | 3.447 (2) | 171 |

| C8—H8⋯O2ⁱ | 0.93 | 2.36 | 3.260 (2) | 163 |

Symmetry code: (i) -x-1, -y+1, -z.

Table 3: Relative Contributions of Intermolecular Contacts to the Hirshfeld Surface Area

| Interaction Type | Contribution (%) |

|---|---|

| H⋯H | 41.0 |

| C⋯H/H⋯C | 23.2 |

| O⋯H/H⋯O | 18.7 |

| N⋯H/H⋯N | 9.2 |

Crystal Data and Refinement Details

The crystal structure of this compound has been determined by single-crystal X-ray diffraction, providing precise details about its atomic arrangement and unit cell dimensions. The compound crystallizes in a monoclinic system with the space group P21/n. researchgate.net

The molecule is nearly planar, with the phenyl ring being inclined to the isoxazole ring at a very small angle of 0.5 (1)°. researchgate.netepa.gov The ester group is in an extended conformation and lies almost in the same plane as the isoxazole ring, which is indicated by the O—C—C—N torsion angle of -172.86 (18)°. researchgate.netepa.govsigmaaldrich.com In the crystal lattice, molecules are linked by pairs of C—H⋯O hydrogen bonds, forming inversion dimers. researchgate.netepa.govsigmaaldrich.com These dimers are arranged in layers parallel to the (10-3) plane. researchgate.netepa.govsigmaaldrich.com A detailed analysis of the intermolecular interactions has been performed using Hirshfeld surface analysis. researchgate.net

The key crystal data and structure refinement parameters are summarized in the interactive table below.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Crystal Data | |

| Chemical formula | C₁₂H₁₁NO₃ |

| Formula weight | 217.22 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 5.4447 (7) |

| b (Å) | 17.180 (2) |

| c (Å) | 11.7603 (19) |

| β (°) | 94.508 (5) |

| Volume (ų) | 1096.6 (3) |

| Z | 4 |

| Calculated density (Mg m⁻³) | 1.316 |

| Absorption coefficient (μ) (mm⁻¹) | 0.10 |

| F(000) | 456 |

| Data Collection | |

| Diffractometer | Bruker APEXII CCD |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Temperature (K) | 100 |

| θ range for data collection (°) | 2.4 to 30.5 |

| Reflections collected | 14119 |

| Independent reflections | 2813 |

| Refinement | |

| Refinement on | F² |

| R[F² > 2σ(F²)] | 0.064 |

| wR(F²) | 0.177 |

| Goodness-of-fit (S) | 1.09 |

| Parameters | 146 |

| Restraints | 0 |

Data sourced from Shaik et al., 2017. researchgate.net

Other Spectroscopic Techniques

UV-Vis Spectroscopy

A comprehensive search of the scientific literature did not yield specific experimental UV-Vis spectroscopic data for this compound. While theoretical studies and experimental data exist for structurally similar compounds, direct analysis of the title compound's UV-Vis absorption profile is not available in the reviewed sources. sigmaaldrich.com

X-ray Photoelectron Microscopy (XPS)

There is no specific experimental data available in the scientific literature for the X-ray Photoelectron Microscopy (XPS) analysis of this compound. This technique, which provides information on elemental composition and chemical states, has not been reported for this particular compound in the surveyed literature.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been instrumental in elucidating the electronic and structural properties of ethyl 5-phenylisoxazole-3-carboxylate. Theoretical calculations are often performed to complement experimental data, such as that obtained from X-ray crystallography. For instance, the electrostatic potential of the molecule has been mapped using calculations at the Hartee–Fock level of theory with a STO-3G basis set. researchgate.netresearchgate.net This type of analysis helps in understanding the charge distribution and reactive sites within the molecule.

| Intermolecular Contact | Contribution to Hirshfeld Surface Area (%) |

| H···H | 41.0 |

| C···H | 23.2 |

| O···H | 18.7 |

| N···H | 9.2 |

| C···C | 1.6 |

This table presents the relative contributions of different intermolecular interactions to the Hirshfeld surface area of this compound, as determined by computational analysis.

Furthermore, DFT calculations are employed to determine key quantum chemical parameters. While specific values for this compound are not extensively reported in the literature, studies on analogous isoxazole (B147169) derivatives often include calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and dipole moments to predict molecular reactivity and stability.

MP2 Level of Approximation

The Møller-Plesset perturbation theory of the second order (MP2) is a post-Hartree-Fock method that incorporates electron correlation, offering a higher level of accuracy for certain systems compared to standard DFT functionals. While comprehensive MP2 studies specifically on this compound are not widely documented, the application of this method to similar isoxazole structures highlights its potential utility.

For example, in studies of other substituted isoxazoles, MP2 calculations have been used to predict rotational barriers of functional groups attached to the isoxazole ring. Such calculations can provide valuable insights into the conformational flexibility of the molecule. For this compound, MP2 calculations could be employed to determine the rotational barrier of the ethyl carboxylate group relative to the isoxazole ring, complementing the conformational analysis derived from experimental crystal structures. This level of theory is particularly useful for accurately modeling dispersion forces and other weak intermolecular interactions that are crucial for understanding the molecule's behavior in different environments.

Conical Intersection Analysis

Conical intersections are points of degeneracy between electronic states in a molecule and play a critical role in the mechanisms of photochemical reactions, providing pathways for efficient non-radiative decay. researchgate.netnih.gov The study of conical intersections is essential for understanding the photoisomerization and photostability of molecules.

Theoretical investigations into the photochemistry of the isoxazole ring system have demonstrated the importance of conical intersections. researchgate.netnih.gov Studies on model isoxazole compounds, such as 3,5-dimethylisoxazole, have utilized methods like Complete Active Space Self-Consistent Field (CASSCF) and its multi-reference second-order perturbation theory (MP2-CAS) to map out the reaction pathways following photoexcitation. nih.gov These studies reveal that photoisomerization, for instance to an oxazole (B20620), can proceed through different mechanistic pathways, all of which are governed by conical intersections that facilitate the transition from an excited state back to the ground state. researchgate.netnih.gov Although a specific conical intersection analysis for this compound has not been reported, the principles derived from studies on other isoxazoles suggest that its photochemical behavior would be similarly dictated by the topography of its potential energy surfaces and the accessibility of conical intersections.

Conformational Analysis and Energy Landscapes

The conformational landscape of this compound is characterized by a high degree of planarity. researchgate.netucd.ie X-ray crystallography studies have provided precise data on the molecule's solid-state conformation, which serves as a benchmark for theoretical models. researchgate.netresearchgate.netucd.ie

The molecule is composed of three main units: the phenyl ring, the isoxazole ring, and the ethyl carboxylate group. researchgate.netresearchgate.net A key finding from structural analysis is that the phenyl and isoxazole rings are nearly coplanar. researchgate.netucd.ie This is quantified by a very small dihedral angle between the two rings. researchgate.net The ester group also lies almost in the same plane as the isoxazole ring, adopting an extended conformation. researchgate.netucd.ie The following table presents key torsion angles that define the molecular conformation of this compound in the solid state. researchgate.netresearchgate.net

| Torsion Angle | Value (°) | Description |

| C5-C6-C7-O1 | 0.1 (3) | Defines the orientation of the phenyl ring relative to the isoxazole ring. |

| O2-C10-C9-N1 | -172.86 (18) | Describes the conformation of the ethyl carboxylate group relative to the isoxazole ring. |

Computational conformational analysis can be used to explore the energy landscape of the molecule, identifying low-energy conformers and the transition states that separate them. Such studies would typically involve rotating the key single bonds, such as the C-C bond connecting the phenyl and isoxazole rings and the C-C bond of the carboxylate group, to calculate the corresponding energy profile. This would provide insights into the molecule's flexibility and the relative populations of different conformers in the gas phase or in solution.

Molecular Dynamics Simulations (Potential Future Research)

Molecular Dynamics (MD) simulations represent a powerful tool for studying the time-dependent behavior of molecules and their interactions with the environment. To date, there are no specific published MD studies focusing on this compound. However, this area holds significant potential for future research.

MD simulations could be employed to investigate several aspects of the molecule's behavior that are not accessible through static quantum chemical calculations or solid-state crystal structures. Potential research directions include:

Solvation Dynamics: Simulating the molecule in various solvents to understand how its conformation and interactions change in different chemical environments. This would be particularly relevant for predicting its behavior in biological systems or in solution-phase reactions.

Interaction with Biomolecules: If the molecule is being investigated as a drug intermediate, MD simulations could model its interaction with target proteins or enzymes. This would help in understanding the binding modes and affinities, providing a dynamic picture that complements molecular docking studies.

Crystal Growth and Polymorphism: MD simulations could potentially be used to study the nucleation and growth of crystals of this compound, offering insights into its crystallization process and the possible formation of different polymorphic forms.

These simulations would rely on the development of an accurate force field for the molecule, which could be parameterized using the quantum chemical data from DFT and MP2 calculations.

Quantum Chemical Calculations

A range of quantum chemical calculations has been applied to understand the structure and properties of this compound and related compounds. These theoretical methods provide a molecular-level understanding that underpins the interpretation of experimental data.

The foundational quantum chemical calculations for this molecule have involved Hartree-Fock and Density Functional Theory (DFT) methods. researchgate.netresearchgate.net These are used to optimize the molecular geometry, calculate electronic properties like electrostatic potential, and analyze intermolecular interactions through methods like Hirshfeld surface analysis. researchgate.netresearchgate.net The choice of basis set, such as the minimal STO-3G or more flexible basis sets like 6-311G(d,p), is crucial for the accuracy of these calculations. researchgate.netnih.gov

For a more accurate description of electron correlation effects, which are important for predicting reaction barriers and weak interactions, higher-level methods are necessary. The MP2 level of approximation has been suggested for calculating properties like rotational energy barriers in similar isoxazole systems.

For studying excited state phenomena, such as photochemical reactions, even more advanced methods are required. Techniques like CASSCF and MP2-CAS are employed to investigate potential energy surfaces, locate conical intersections, and elucidate reaction mechanisms for isoxazole derivatives. researchgate.netnih.gov These multi-reference methods are essential for correctly describing the electronic structure during photochemical transformations. Collectively, these quantum chemical tools provide a comprehensive framework for the theoretical investigation of this compound, from its ground-state conformation to its potential excited-state reactivity.

Advanced Applications and Research Directions

Role as an Intermediate in Drug Synthesis

Ethyl 5-phenylisoxazole-3-carboxylate is a valuable precursor in the synthesis of more complex molecules with therapeutic potential. It is often hydrolyzed to its corresponding carboxylic acid, 5-phenylisoxazole-3-carboxylic acid, which then acts as a scaffold for further chemical modification. chemicalbook.comsigmaaldrich.com A notable example is the synthesis of a series of 5-phenylisoxazole-3-carboxylic acid derivatives designed as potent inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in conditions like gout. nih.gov In this process, the foundational isoxazole (B147169) structure provided by the initial ethyl ester is crucial for the final compounds' ability to interact with the enzyme's active site. nih.gov This highlights the role of the title compound as a fundamental starting point for structure-based drug design.

Medicinal Chemistry and Drug Discovery

The isoxazole ring, the core of this compound, is a privileged scaffold in medicinal chemistry, featured in numerous commercially available drugs like the COX-2 inhibitor Valdecoxib and the antirheumatic drug Leflunomide. beilstein-journals.orgnih.gov The versatility of the isoxazole nucleus allows for extensive structural modifications, leading to a wide array of derivatives with diverse pharmacological activities. nih.govnih.govrsc.org Researchers continuously explore this chemical space to develop new therapeutic agents with improved efficacy and novel mechanisms of action. nih.govnih.gov

Derivatives built upon the isoxazole framework exhibit a remarkable breadth of biological activities. These compounds have been extensively investigated for their potential in treating a wide range of diseases. The inherent chemical properties of the isoxazole ring, including its ability to participate in hydrogen bonding and other molecular interactions, contribute to its capacity to bind to various biological targets. researchgate.net This versatility has made isoxazole derivatives a major focus in drug discovery programs. nih.govrsc.orgnih.gov

Table 1: Investigated Biological Activities of Isoxazole Derivatives

| Biological Activity | Description | Citations |

| Anticancer | Isoxazole derivatives have shown significant potential as anticancer agents, with mechanisms including the induction of apoptosis and inhibition of key enzymes involved in tumor growth. nih.govnih.govberkeley.edursc.org They have been evaluated against various cancer cell lines, including breast, liver, and cervical cancer. rsc.orgnih.gov | nih.govnih.govberkeley.edursc.orgnih.gov |

| Anti-inflammatory | Many isoxazole-containing compounds exhibit potent anti-inflammatory effects, often by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are central to inflammatory pathways. beilstein-journals.orgnih.govrsc.orgnih.gov | beilstein-journals.orgnih.govrsc.orgnih.gov |

| Antimicrobial | The isoxazole scaffold is present in several β-lactam antibiotics, such as Cloxacillin and Dicloxacillin. beilstein-journals.org Newly synthesized derivatives continue to be explored for their antibacterial and antifungal properties. nih.govnih.govresearchgate.net | beilstein-journals.orgnih.govnih.govresearchgate.net |

| Immunomodulatory | Isoxazole derivatives can act as regulators of the immune system, with some compounds showing immunosuppressive properties while others act as immunostimulants. nih.govnih.govmdpi.comresearchgate.net This dual potential makes them of interest for autoimmune diseases and as adjuncts in therapies requiring immune system restoration. nih.govmdpi.com | nih.govnih.govmdpi.comresearchgate.net |

| Antitubercular | Specific isoxazole derivatives have been identified as inhibitors of enzymes essential for the survival of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.govacs.org | nih.govacs.org |

| Antiviral | The isoxazole nucleus is a component of some antiviral agents and is being investigated for broader applications against various viruses. beilstein-journals.orgnih.gov | beilstein-journals.orgnih.gov |

| Antidiabetic | Certain derivatives have been studied for their potential to manage diabetes, with some showing promise by activating pathways like the AMPK/PEPCK/G6Pase pathway. nih.gov | nih.gov |

| Neuroprotective | The neuroprotective effects of isoxazole derivatives are an emerging area of research, with potential applications in neurodegenerative disorders. nih.govrsc.org | nih.govrsc.org |

| Analgesic | The pain-relieving properties of isoxazole compounds have been documented, contributing to their use in managing pain and inflammation. beilstein-journals.orgresearchgate.net | beilstein-journals.orgresearchgate.net |

Understanding how isoxazole derivatives exert their biological effects is crucial for their development as therapeutic agents. Research has elucidated several mechanisms at the molecular level.

In the context of anticancer activity , isoxazole derivatives have been shown to operate through multiple pathways. These include inducing programmed cell death (apoptosis), inhibiting topoisomerase and histone deacetylase (HDAC) enzymes, and disrupting tubulin polymerization, a process vital for cell division. nih.govberkeley.edu Some derivatives also act as aromatase inhibitors or modulate the estrogen receptor alpha (ERα), which are key targets in hormone-dependent cancers like breast cancer. nih.govberkeley.edu

For anti-inflammatory effects, the primary mechanism involves the inhibition of COX and LOX enzymes. rsc.orgnih.gov By blocking these enzymes, isoxazole compounds can reduce the production of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation. nih.gov

In immunosuppression , certain derivatives have been found to inhibit the proliferation of immune cells like peripheral blood mononuclear cells (PBMCs). nih.gov The isoxazole[5,4-e]triazepine derivative, RM33, has demonstrated potent immunosuppressive activity by suppressing both humoral and cellular immune responses in animal models. mdpi.com Conversely, other derivatives can stimulate the immune system; for instance, the HAB-439 isoxazoline (B3343090) derivative acts as an aminopeptidase (B13392206) inhibitor, enhancing the immune response to certain pathogens. mdpi.com

The antitubercular mechanism of an identified isoxazole derivative involves the inhibition of FadD32 and FadD28, which are fatty acyl-AMP ligase enzymes critical for the synthesis of mycolic acid, an essential component of the mycobacterial cell wall. nih.govacs.org

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For isoxazole derivatives, SAR studies guide the optimization of lead compounds to enhance potency and selectivity.

For Xanthine Oxidase Inhibition: In a series of 5-phenylisoxazole-3-carboxylic acid derivatives, the presence of a cyano group on the phenyl ring was found to be a preferred substitution pattern for high inhibitory potency. Replacing the cyano group with a nitro group generally led to a decrease in activity. nih.gov

For Carbonic Anhydrase Inhibition: SAR analysis revealed that the type of aromatic ring and its substitution pattern are critical. The most active compound in one study featured a five-membered thiophene (B33073) ring. The second most active contained a phenyl ring with ethoxy and hydroxyl substituents, indicating that these specific groups enhance the interaction with the enzyme's active site. acs.org

For RORγt Inverse Agonist Activity: In the development of trisubstituted isoxazoles as allosteric inverse agonists for the RORγt receptor, SAR studies focused on modifications at the C-4 and C-5 positions of the isoxazole core. It was found that linkers at the C-4 position, such as ether and thioether groups, were beneficial for affinity. dundee.ac.uk

For Anticancer Activity: Studies on indole-containing isoxazoles showed that electron-withdrawing groups like fluorine or trifluoromethyl (CF3) on the phenyl ring led to excellent inhibitory activity against the sPLA2 enzyme and antiproliferative activity against cancer cell lines. nih.gov

Identifying the specific biological targets of isoxazole derivatives is a key step in drug discovery. Molecular docking and experimental studies have revealed interactions with a variety of enzymes and receptors. Isoxazoles can form hydrogen bonds and van der Waals interactions with the active sites of these biological macromolecules. acs.orgnih.gov

Table 2: Identified Biological Targets for Isoxazole Derivatives

| Biological Target | Target Class | Therapeutic Area | Interacting Isoxazole Derivative Type | Citations |

| Xanthine Oxidase | Enzyme | Gout, Hyperuricemia | 5-Phenylisoxazole-3-carboxylic acid derivatives | nih.gov |

| Carbonic Anhydrase (CA) | Enzyme | Cancer, Glaucoma | Substituted isoxazole derivatives | acs.orgnih.gov |

| Retinoid-related Orphan Receptor gamma t (RORγt) | Nuclear Receptor | Autoimmune Diseases | Trisubstituted isoxazole inverse agonists | dundee.ac.uk |

| Farnesoid X Receptor (FXR) | Nuclear Receptor | Liver Disease, Metabolic Disease | Isoxazole-based FXR agonists | nih.gov |

| Fatty Acyl-AMP Ligases (FadD32, FadD28) | Enzyme | Tuberculosis | Dibromo-phenol isoxazole derivatives | nih.govacs.org |

| Cyclooxygenase (COX) & Lipoxygenase (LOX) | Enzyme | Inflammation, Cancer | Various isoxazole derivatives | rsc.orgnih.gov |

| Tubulin | Structural Protein | Cancer | Bis(3ʹ-indolyl)isoxazoles | nih.govberkeley.edunih.gov |

| Macrophage Migration Inhibitory Factor (MIF) | Cytokine | Autoimmune Diseases | ISO-1 (isoxazoline derivative) | mdpi.com |

Organic Synthesis Building Block

Beyond its direct role in medicinal chemistry, the scaffold of this compound is a versatile building block in organic synthesis. The isoxazole ring is prized for its stability and its potential for controlled ring-opening reactions, which can lead to a variety of other useful chemical structures. rsc.org For example, arylideneisoxazol-5-ones, which are structurally related, serve as flexible starting materials for the synthesis of diverse heterocyclic systems, including pyrrole-2-carboxylic acids and other functionalized molecules. mdpi.com Furthermore, the isoxazole ring itself can be chemically transformed; for instance, a 5-(benzoyloxymethyl)isoxazole-3-carboxylate derivative was successfully converted into an enaminone through a domino reaction, demonstrating the use of the isoxazole as a precursor to different functional groups. mdpi.com This chemical tractability makes isoxazole derivatives valuable tools for synthetic chemists aiming to construct complex molecular architectures.

Precursor to Functionalized N'-benzylidene-5-phenylisoxazole-3-carbohydrazide Derivatives

This compound is a pivotal starting material for the synthesis of a class of compounds known as N'-benzylidene-5-phenylisoxazole-3-carbohydrazide derivatives. These molecules are created through a straightforward, two-step synthetic pathway.

First, the ethyl ester group of this compound is converted into a carbohydrazide (B1668358). This is typically achieved by reacting the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in an alcoholic solvent like ethanol (B145695). The nucleophilic hydrazine displaces the ethoxy group to form 5-phenylisoxazole-3-carbohydrazide (B1588772). This carbohydrazide is a stable intermediate that serves as the direct precursor for the final products. ktu.edu

In the second step, the newly formed 5-phenylisoxazole-3-carbohydrazide undergoes a condensation reaction, specifically a Schiff base formation, with various substituted or unsubstituted benzaldehydes. This reaction typically occurs by heating the two components in a suitable solvent, sometimes with a catalytic amount of acid. The amino group of the hydrazide moiety reacts with the carbonyl group of the benzaldehyde (B42025) to form an imine (C=N) bond, yielding the target N'-benzylidene-5-phenylisoxazole-3-carbohydrazide derivative. researchgate.net The wide availability of diverse benzaldehyde derivatives allows for the creation of a large library of functionalized compounds with varied electronic and steric properties, which is particularly valuable in medicinal chemistry for structure-activity relationship studies.

Table 1: Synthesis of N'-benzylidene-5-phenylisoxazole-3-carbohydrazide Derivatives

| Step | Reaction Type | Reactants | Product |

|---|---|---|---|

| 1 | Hydrazinolysis | This compound, Hydrazine Hydrate | 5-phenylisoxazole-3-carbohydrazide |

| 2 | Condensation (Schiff Base Formation) | 5-phenylisoxazole-3-carbohydrazide, Substituted Benzaldehyde | Functionalized N'-benzylidene-5-phenylisoxazole-3-carbohydrazide |

Synthesis of Nitrogen-Containing Heterocyclic Rings

The isoxazole ring system is a valuable building block in synthetic organic chemistry, not only as a target structure but also as a precursor for other heterocyclic systems. nih.govclockss.org The weak N-O bond within the isoxazole ring can be cleaved under certain conditions, allowing for ring-transformation reactions to produce different nitrogen-containing heterocycles. nih.gov

This compound can serve as a substrate for such transformations. One of the most notable examples is the photochemical rearrangement of isoxazoles into oxazoles. acs.orgnih.gov Upon irradiation with UV light, the N-O bond cleaves, leading to the formation of reactive intermediates like acyl azirines, which then rearrange to form the more stable oxazole (B20620) ring. nih.gov In this case, this compound would be converted into an ethyl 2-phenyloxazole-4-carboxylate derivative, thus providing a synthetic route to a different class of heterocycles while retaining the functional groups of the parent molecule.

Furthermore, research has shown that photochemical processes can also generate ketenimine intermediates from isoxazoles. nih.gov These highly reactive species can be trapped with nucleophiles, such as hydrazine, to form new heterocyclic rings like pyrazoles. This demonstrates the utility of the isoxazole scaffold as a "masked" synthon that can be converted into various other important nitrogen-containing ring systems, expanding its synthetic value beyond that of a simple isoxazole derivative. nih.gov The field of synthesizing nitrogen heterocycles is vast, with these compounds forming the core of many pharmaceuticals, agrochemicals, and functional materials. mdpi.comresearchgate.netfrontiersin.orgmsesupplies.com

Continuous Flow Photochemistry Applications

Continuous flow photochemistry has emerged as a powerful technology to overcome the limitations of traditional batch photochemical reactions, such as poor scalability and the formation of byproducts due to over-irradiation. goflow.at The application of this technology to isoxazole chemistry has proven highly effective. Specifically, a continuous flow process has been developed for the photochemical isomerization of isoxazoles into their corresponding oxazoles. nih.govorganic-chemistry.org

This method utilizes a flow reactor, such as a Vapourtec UV150, where a solution of the isoxazole derivative is pumped through narrow tubing and irradiated with a UV lamp. organic-chemistry.org This setup ensures uniform irradiation of the reaction mixture, leading to significantly faster reaction times and higher yields compared to batch methods. goflow.atorganic-chemistry.org For the conversion of isoxazoles to oxazoles, studies have identified optimal conditions that allow for high conversion rates in short residence times. organic-chemistry.org This process is robust and scalable, allowing for the generation of gram quantities of the oxazole products. nih.gov

The application of this technique to this compound would facilitate its efficient conversion to the corresponding oxazole derivative. The process is tolerant of various functional groups, making it a valuable tool in medicinal chemistry for producing libraries of drug-like fragments. organic-chemistry.org The success of this approach highlights the potential of combining the reactivity of the isoxazole ring with modern synthetic technologies to access valuable heterocyclic compounds efficiently. nih.gov

Table 2: Typical Parameters for Continuous Flow Photoisomerization of Isoxazoles

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Reactor Type | Vapourtec UV150 Flow Reactor | organic-chemistry.org |

| Solvent | Acetonitrile | organic-chemistry.org |

| Concentration | 10–15 mM | organic-chemistry.org |

| Temperature | 25–45 °C | organic-chemistry.org |

| Residence Time | ~20 minutes | organic-chemistry.org |

| Outcome | Conversion of isoxazole to oxazole in >90% yield | organic-chemistry.org |

Development of Novel Materials (e.g., Liquid Crystalline Properties, Semiconductor Materials)

The isoxazole heterocycle is a valuable component in the design of novel materials, particularly liquid crystals. researchgate.net The rigid, planar structure of the ring system, combined with its significant dipole moment and molecular polarizability, makes it an attractive core for creating mesogenic molecules—molecules that can form liquid crystal phases. tandfonline.com Research has shown that incorporating isoxazole rings into molecular structures can induce stable nematic and smectic A mesophases. tandfonline.com

This compound possesses the fundamental core structure (a rigid phenyl-isoxazole unit) suitable for development into liquid crystalline materials. While the compound itself is not a liquid crystal, it can serve as a key precursor. By chemically modifying the structure, for instance, by hydrolyzing the ester to a carboxylic acid and then attaching long alkyl or alkoxy chains via ester or amide linkages, new molecules with potential liquid crystal properties can be synthesized. These terminal chains are crucial for promoting the self-assembly and ordered arrangement of molecules that define a mesophase. The combination of the rigid isoxazole core and flexible terminal chains is a classic design strategy for creating thermotropic liquid crystals. researchgate.nettandfonline.com

While the application of isoxazole derivatives in liquid crystals is an active area of research, their use in semiconductor materials is less explored. The development of organic semiconductors often relies on extended π-conjugated systems, and while the phenyl-isoxazole unit offers some conjugation, further derivatization would be necessary to achieve the electronic properties required for semiconductor applications.

Table 3: Features of the Isoxazole Moiety for Liquid Crystal Design

| Property | Contribution to Liquid Crystalline Behavior | Reference |

|---|---|---|

| Rigid Structure | Provides the necessary structural anisotropy (rod-like shape). | researchgate.net |

| Strong Dipole Moment | Enhances intermolecular interactions, stabilizing the ordered mesophase. | tandfonline.com |

| Molecular Anisotropy | Contributes to the directional alignment of molecules in the liquid crystal phase. | tandfonline.com |

| Chemical Stability | The aromatic nature of the isoxazole ring ensures stability over a range of temperatures. | nih.gov |

Potential as Fluorescent Probes for Bioimaging

The development of fluorescent probes for bioimaging is a significant area of chemical biology. Isoxazole derivatives are emerging as promising scaffolds for the design of such probes. nih.gov While simple isoxazoles may not be inherently fluorescent, their structures can be systematically modified to create compounds with desirable photophysical properties. Suitably designed isoxazoles can exhibit intense fluorescence, making them useful as tags for imaging in cellular environments. nih.gov

This compound can act as a foundational molecule for the synthesis of these probes. The general strategy involves coupling the isoxazole core to a known fluorogenic group, such as anthracene (B1667546) or pyrene. nih.govmaynoothuniversity.ie The phenyl and ester groups on the starting material provide convenient handles for synthetic modification. For example, the phenyl ring can be functionalized to attach a linker, which is then connected to a fluorophore. The resulting conjugate can be designed to act as a sensor, where its fluorescence properties (e.g., intensity or wavelength) change upon binding to a specific biological target, such as a metal ion or a protein. maynoothuniversity.ie

Research has demonstrated the viability of this approach with isoxazole-based probes being successfully used for the selective detection of copper(II) ions and for localizing within cells. maynoothuniversity.ienih.gov These studies confirm that the isoxazole scaffold is a suitable platform for developing sophisticated tools for bioimaging and diagnostics. nih.govnih.gov

Table 4: Strategies for Developing Isoxazole-Based Fluorescent Probes

| Strategy | Description | Example Application | Reference |

|---|---|---|---|

| Fluorophore Conjugation | Covalently attaching a known fluorophore (e.g., anthracene, pyrene, dansyl) to the isoxazole scaffold. | General fluorescence labeling and cell imaging. | nih.govnih.gov |

| Ion Sensing | Designing an isoxazole-fluorophore conjugate where fluorescence is quenched or enhanced upon binding a specific metal ion. | Selective detection of Cu(II) ions. | maynoothuniversity.ie |

| Bio-conjugation | Incorporating a reactive group (a "warhead") that allows the probe to bind covalently to a biological target like an enzyme. | Activity-based protein profiling (ABPP). | nih.gov |

| Formation of Boron Complexes | Cleaving the N-O bond to form an enamino ketone, which is then complexed with BF₃ to create a highly fluorescent boron complex. | Creating stable probes with high quantum yields. | nih.gov |

Future Perspectives and Emerging Trends in Isoxazole Chemistry

Development of Multi-targeted Therapies

The paradigm of "one drug, one target" is increasingly being challenged by the complexity of multifactorial diseases like cancer and neurodegenerative disorders. This has led to the rise of multi-targeted therapies, where a single molecule is designed to interact with multiple biological targets, potentially leading to enhanced efficacy and reduced drug resistance. researchgate.netresearchgate.net

The isoxazole (B147169) scaffold is well-suited for the development of such multi-targeted agents. researchgate.net Its structure can be readily modified to incorporate different pharmacophores that interact with various enzymes or receptors. researchgate.net For instance, researchers have designed isoxazole derivatives that exhibit inhibitory activity against multiple targets, such as epidermal growth factor receptor (EGFR) tyrosine kinase, vascular endothelial growth factor receptor-2 (VEGFR-2), casein kinase 2 alpha (CK2α), and topoisomerase IIβ. nih.gov

While specific studies on Ethyl 5-phenylisoxazole-3-carboxylate as a multi-targeted therapy are not yet prevalent, its structure provides a promising starting point. The phenyl and carboxylate groups can be functionalized to introduce additional binding moieties. This could lead to the development of novel compounds derived from this compound that simultaneously target different pathways involved in a particular disease.

Table 1: Examples of Multi-Targeted Isoxazole Derivatives

| Compound/Derivative | Targeted Proteins | Potential Therapeutic Area |

| Isoxazole Derivative 25a | EGFR-TK, VEGFR-2, CK2α, Topoisomerase IIβ | Cancer |

| Isoxazole-Oxazole Hybrids | T-cell proliferation, IL-17FF, IFN-γ production | Inflammatory and Autoimmune Diseases |

This table presents examples of isoxazole derivatives with multi-targeted activities. The specific compound "this compound" has not been explicitly studied in this context, but its scaffold holds potential for similar derivatization.

Personalized Medicine Approaches

Personalized medicine, which tailors medical treatment to the individual characteristics of each patient, is a rapidly advancing field. openaccessjournals.com A key component of this approach is pharmacogenomics, the study of how an individual's genetic makeup affects their response to drugs. nih.gov By understanding these genetic variations, clinicians can predict a patient's potential response to a specific therapy, optimizing efficacy and minimizing adverse effects. openaccessjournals.comnih.gov

The application of personalized medicine to isoxazole-based therapies is still in its early stages. However, as our understanding of the genetic basis of diseases and drug metabolism grows, it is conceivable that pharmacogenomic approaches will be applied to treatments involving isoxazole derivatives. For a compound like this compound, this could involve identifying genetic biomarkers that predict patient response or susceptibility to side effects. This would allow for the selection of patients most likely to benefit from therapies derived from this scaffold, leading to more effective and safer treatments. nih.gov

Novel Eco-Friendly Synthetic Strategies

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to pharmaceutical synthesis. semnan.ac.ir For isoxazoles, several novel and eco-friendly synthetic strategies have been developed. These methods often involve the use of safer solvents like water, milder reaction conditions, and the use of catalysts that can be recycled. semnan.ac.irmdpi.com

For example, the synthesis of 3,5-disubstituted isoxazoles has been achieved using ultrasound irradiation in water, which often leads to higher yields and shorter reaction times compared to conventional methods. nih.gov Another green approach involves the use of natural sunlight as an energy source for the synthesis of isoxazolone derivatives in water, avoiding the need for organic solvents and external heating. semnan.ac.ir Microwave-assisted synthesis is another technique that aligns with green chemistry principles and has been used for the synthesis of isoxazole derivatives. researchgate.net

While specific green synthetic protocols for this compound are not extensively documented, the general methodologies developed for the isoxazole ring system are likely applicable. Adapting these eco-friendly methods for the synthesis of this specific ester could significantly reduce the environmental impact of its production.

Table 2: Examples of Green Synthesis Strategies for Isoxazoles

| Synthetic Method | Green Chemistry Principle(s) | Reactants/Catalysts |

| Ultrasound-assisted synthesis in water | Use of a safer solvent, energy efficiency | Hydroxylamine (B1172632) hydrochloride, aldehydes, alkynes with CaCl2/K2CO3 as a pre-catalyst |

| Sunlight-induced synthesis in water | Use of renewable energy, safer solvent | Aldehydes, β-ketoesters, hydroxylamine hydrochloride |

| Microwave-assisted synthesis | Energy efficiency, reduced reaction times | Traditional reactants with microwave irradiation |

This table highlights some of the eco-friendly methods developed for synthesizing isoxazole derivatives. The application of these methods to the specific synthesis of this compound warrants further investigation.

Exploration of New Therapeutic Areas

The versatile isoxazole scaffold continues to be explored for new therapeutic applications beyond its established roles. researchgate.net Researchers are investigating the potential of isoxazole derivatives in a wide range of diseases.

One notable area of exploration for derivatives of the core structure of this compound is in the treatment of tuberculosis. A study on 5-phenyl-3-isoxazolecarboxylic acid ethyl ester derivatives revealed potent activity against Mycobacterium tuberculosis, including drug-resistant strains. nih.gov This suggests that this compound could serve as a valuable lead compound for the development of new anti-TB drugs.

Furthermore, isoxazole derivatives are being investigated for their potential as anticancer agents, with some compounds showing the ability to inhibit the phosphorylation of STAT3, a key signaling protein in cancer progression. nih.gov Other studies have highlighted the potential of isoxazole-based compounds as novel antifungal agents. mdpi.com The broad spectrum of biological activities associated with the isoxazole ring suggests that derivatives of this compound may find applications in these and other emerging therapeutic areas.

Table 3: Investigated Therapeutic Areas for Isoxazole Derivatives

| Therapeutic Area | Specific Target/Activity | Example Isoxazole Derivative Class |

| Tuberculosis | Inhibition of Mycobacterium tuberculosis growth | 5-phenyl-3-isoxazolecarboxylic acid ethyl esters |

| Cancer | Inhibition of STAT3 phosphorylation | N-phenyl-5-carboxamidyl isoxazoles |

| Fungal Infections | Antifungal activity | 5-amino-3-methylisoxazole-4-carboxylic acid derivatives |

This table provides a snapshot of the diverse therapeutic areas being explored for isoxazole derivatives, including those closely related to this compound.

Q & A

Basic Questions

Q. What are the optimal synthetic conditions for Ethyl 5-phenylisoxazole-3-carboxylate to maximize yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step process, including cyclocondensation reactions. Key parameters include:

- Temperature control : Maintaining 60–80°C during cyclization to minimize side reactions .

- pH adjustment : Neutral to slightly acidic conditions (pH 6–7) to stabilize intermediates .

- Solvent selection : Use of polar aprotic solvents (e.g., DMF or THF) to enhance reaction efficiency .

- Purification : Column chromatography with silica gel and ethyl acetate/hexane eluents (3:7 ratio) achieves >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the isoxazole proton resonates at δ 6.37 ppm in CDCl₃ .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 217.22 for [M+H]⁺) .

- X-ray Crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles critical for conformational analysis .

Q. How do solubility and stability under varying conditions influence experimental design?

- Methodological Answer :

- Solubility : Highly soluble in dichloromethane, ethyl acetate, and DMSO (>50 mg/mL), but insoluble in water. Pre-formulation studies recommend DMSO for in vitro assays .

- Stability : Stable at room temperature in dark, dry conditions for >6 months. Degrades at >100°C or under prolonged UV exposure .

- Storage : Store at 0–8°C in airtight containers with desiccants to prevent hydrolysis .

Advanced Research Questions

Q. How do substituents on the phenyl ring affect reactivity and biological activity?

- Methodological Answer :

- Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance electrophilic substitution at the 4-position, altering reactivity in Suzuki couplings .

- Structure-Activity Relationship (SAR) : Fluorine or methoxy substituents improve binding to kinase targets (e.g., IC₅₀ reduction from 12 µM to 3 µM) .

- Synthetic modifications : Use Ullmann coupling or Pd-catalyzed cross-coupling to introduce diverse substituents for SAR libraries .

Q. What computational approaches model interactions between this compound and biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Predicts binding to EPAC proteins with ΔG ≈ -8.2 kcal/mol, prioritizing substituent configurations .

- Molecular Dynamics (MD) simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) optimize ground-state geometries for docking studies .

Q. How can contradictions between X-ray crystallographic data and computational models be resolved?

- Methodological Answer :

- Refinement protocols : Use SHELXL for high-resolution data (R-factor < 0.05) to resolve discrepancies in bond angles .

- Hirshfeld surface analysis : Identifies weak interactions (e.g., C-H···O) missed in initial docking models .

- Validation tools : Cross-check with Cambridge Structural Database (CSD) entries to align experimental and theoretical parameters .

Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer :